molecular formula C13H20O2 B2520179 1-[4-(Pentan-3-yloxy)phenyl]ethan-1-ol CAS No. 1523303-48-1

1-[4-(Pentan-3-yloxy)phenyl]ethan-1-ol

Cat. No.: B2520179
CAS No.: 1523303-48-1
M. Wt: 208.301
InChI Key: WXFUNGQGERAUGR-UHFFFAOYSA-N
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Description

1-[4-(Pentan-3-yloxy)phenyl]ethan-1-ol is an organic compound with the molecular formula C13H20O2 It is characterized by the presence of a phenyl ring substituted with a pentan-3-yloxy group and an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Pentan-3-yloxy)phenyl]ethan-1-ol typically involves the reaction of 4-hydroxyacetophenone with 3-pentanol in the presence of an acid catalyst. The reaction proceeds through an etherification process where the hydroxyl group of 4-hydroxyacetophenone reacts with the alcohol group of 3-pentanol to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Pentan-3-yloxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The phenyl ring can undergo reduction reactions to form cyclohexane derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 1-[4-(Pentan-3-yloxy)phenyl]ethanone or 1-[4-(Pentan-3-yloxy)phenyl]ethanoic acid.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-[4-(Pentan-3-yloxy)phenyl]ethan-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Pentan-3-yloxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(Pentan-3-yloxy)phenyl]ethan-1-ol can be compared with other similar compounds such as:

  • 1-[4-(Butan-2-yloxy)phenyl]ethan-1-ol
  • 1-[4-(Hexan-4-yloxy)phenyl]ethan-1-ol
  • 1-[4-(Propyl)phenyl]ethan-1-ol

These compounds share structural similarities but differ in the length and branching of the alkyl chain attached to the phenyl ring. The uniqueness of this compound lies in its specific alkyl chain configuration, which may influence its chemical properties and applications.

Properties

IUPAC Name

1-(4-pentan-3-yloxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-4-12(5-2)15-13-8-6-11(7-9-13)10(3)14/h6-10,12,14H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFUNGQGERAUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1=CC=C(C=C1)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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